Sec-butyl thiohexanoate

Description

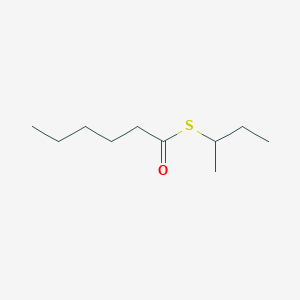

sec-Butyl thiohexanoate is a thioester derivative of hexanoic acid, where the oxygen atom in the ester group is replaced by sulfur. Its structure comprises a sec-butyl group (1-methylpropyl) linked via a thioester bond to hexanoate. While direct data on this compound is sparse in the provided evidence, its analogs, such as S-methyl thiohexanoate, are documented in microbial and plant systems as volatile sulfur-containing metabolites . Thioesters like this compound are critical in organic synthesis and biochemical pathways due to their unique reactivity compared to oxygen-based esters.

Properties

CAS No. |

2432-79-3 |

|---|---|

Molecular Formula |

C10H20OS |

Molecular Weight |

188.33 g/mol |

IUPAC Name |

S-butan-2-yl hexanethioate |

InChI |

InChI=1S/C10H20OS/c1-4-6-7-8-10(11)12-9(3)5-2/h9H,4-8H2,1-3H3 |

InChI Key |

DULPHMZIKOTNJW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(=O)SC(C)CC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Sec-butyl thiohexanoate can be synthesized through the esterification of sec-butyl alcohol with hexanoic acid in the presence of a sulfur-containing reagent. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the formation of the thioester bond. The reaction conditions often include heating the mixture to a specific temperature to ensure the completion of the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of advanced catalysts and optimized reaction conditions can enhance the production process, making it more cost-effective and scalable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

Sec-butyl thiohexanoate undergoes various chemical reactions, including:

Oxidation: The sulfur atom in the thioester group can be oxidized to form sulfoxides or sulfones.

Reduction: The thioester bond can be reduced to form the corresponding alcohol and thiol.

Substitution: The thioester group can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate the substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Sec-butyl alcohol and hexanethiol.

Substitution: Various substituted thioesters depending on the nucleophile used.

Scientific Research Applications

Sec-butyl thiohexanoate has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis to introduce thioester functionality into molecules.

Biology: Thioesters play a role in biochemical processes, and this compound can be used in studies related to enzyme mechanisms and metabolic pathways.

Industry: Used as a flavoring agent and in the production of fragrances due to its distinct odor profile.

Mechanism of Action

The mechanism of action of sec-butyl thiohexanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The thioester bond can undergo hydrolysis, releasing the corresponding acid and thiol, which can then participate in further biochemical reactions. The sulfur atom in the thioester group can also form covalent bonds with nucleophilic sites in proteins, affecting their function and activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

sec-Butyl Acetate (Ester)

- Structure : Oxygen-based ester with sec-butyl and acetate groups.

- Properties : Lower reactivity compared to thioesters due to the stability of the oxygen ester bond. OSHA guidelines emphasize protective measures (e.g., solvent-resistant gloves) for handling due to its irritant properties .

- Applications : Solvent in coatings, adhesives, and industrial processes.

sec-Butyl Thiohexanoate (Thioester)

- Inferred Properties : Higher nucleophilic reactivity at the sulfur atom, enabling participation in acyl transfer reactions. Thioesters generally exhibit stronger odors and lower boiling points than esters.

- Applications: Likely used in specialty chemicals or flavor/fragrance industries, analogous to S-methyl thiohexanoate in microbial systems .

Organophosphorus Analogs

sec-Butyl Methylphosphonofluoridate

- Structure : Contains a phosphorus-fluorine bond and a sec-butyl group.

- Reactivity driven by the phosphorus center and fluorine leaving group .

- Contrast: Unlike thioesters, organophosphorus compounds inhibit acetylcholinesterase, making them hazardous even at low exposures.

sec-Butyl Ethylmethylphosphoramidocyanidate

Chloroformate Derivatives

sec-Butyl Chloroformate

- Structure : Chloroformate with a sec-butyl group.

- Properties : Reacts violently with water, releasing toxic HCl gas. Acute Exposure Guideline Levels (AEGLs) highlight its respiratory and dermal hazards .

- Contrast : Chloroformates are more electrophilic than thioesters, making them useful in carbamate synthesis but significantly more hazardous.

Data Table: Key Properties of sec-Butyl Compounds

Research Findings and Trends

- Reactivity: Thioesters like this compound exhibit faster acyl transfer rates than esters due to sulfur’s polarizability, making them valuable in biochemical systems (e.g., coenzyme A derivatives) .

- Toxicity: Organophosphorus sec-butyl compounds (e.g., methylphosphonofluoridate) are orders of magnitude more toxic than thioesters or esters, necessitating strict regulatory controls .

- Stability: Chloroformates and organophosphorus analogs hydrolyze readily, whereas thioesters and esters are more stable under ambient conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.